1.2-Dioleoyl-sn-Glycero-3-Phosphocholine, also commonly referred to as DOPC, is a type of phospholipid molecule. Phospholipids are major components of cell membranes [National Institutes of Health (.gov). "Cell Membranes." National Institutes of Health, U.S. Department of Health and Human Services, ].
Due to its similarity to the natural phospholipids in cell membranes, DOPC is frequently used by scientists to create artificial membranes for research purposes [Cayman Chemical Company. 1,2-Dioleoyl-sn-glycero-3-phosphatidylcholine (DOPC), Cayman Chemical, ]. These artificial membranes, often called liposomes, can be used to study the structure and function of biological membranes and the proteins embedded within them [Royal Society of Chemistry. "Liposomes and Lipid Bilayers." Chemistry World, Royal Society of Chemistry, ].
For instance, researchers can incorporate membrane proteins into DOPC liposomes to investigate how these proteins interact with their surrounding environment and perform their cellular functions [Biophysical Society. "Liposomes." Biophysical Society, ].
DOPC is also being explored in the field of drug delivery research. Because DOPC is biocompatible and similar to natural cell membranes, it has potential as a carrier for therapeutic drugs [National Center for Biotechnology Information. "Dioleoylphosphatidylcholine," National Institutes of Health, U.S. Department of Health and Human Services, ].
1,2-Dioleoyl-sn-Glycero-3-Phosphocholine is a phospholipid characterized by the presence of two oleoyl fatty acids at the sn-1 and sn-2 positions of the glycerol backbone. With a molecular formula of C₄₄H₈₄N₁O₈P and a molecular weight of approximately 786.13 g/mol, this compound is a key component in biological membranes and is frequently utilized in lipid bilayer studies and liposome formulations . It appears as a white to almost white powder and has a high purity level (≥97%) .
DOPC's primary function in research is to form artificial membranes. Within these membranes, DOPC molecules self-assemble into a bilayer structure, with the hydrophilic head groups facing the aqueous environment and the hydrophobic tails oriented inwards. This mimics the structure of natural cell membranes, allowing researchers to study membrane proteins, transport mechanisms, and drug-membrane interactions in a controlled environment [, ].
1,2-Dioleoyl-sn-Glycero-3-Phosphocholine undergoes hydrolysis under various conditions, particularly in high-temperature water. This reaction produces oleic acid and several phosphorus-containing products, including lyso-phosphatidylcholine. The hydrolysis can be catalyzed by acids such as oleic and phosphoric acids, leading to complex reaction pathways that ultimately yield phosphoric acid as a final product at elevated temperatures .
This phospholipid exhibits diverse biological activities, including antioxidant and prooxidant properties. In studies involving soybean oil-water systems, 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine has been shown to enhance oxidative stability by increasing tocopherol levels, which are vital for protecting lipids from oxidative damage . Additionally, it plays an essential role in cellular membrane integrity and fluidity, influencing various cellular processes such as signaling and transport.
Several methods exist for synthesizing 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine:
These methods allow for the production of high-purity phospholipids suitable for research and industrial applications.
1,2-Dioleoyl-sn-Glycero-3-Phosphocholine is widely used in various applications:
Interaction studies involving 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine have revealed its significant role in stabilizing emulsions and enhancing the bioavailability of nutrients. Its interactions with other lipids and proteins can influence the structural properties of lipid bilayers, affecting permeability and fluidity .
1,2-Dioleoyl-sn-Glycero-3-Phosphocholine shares structural similarities with several other phospholipids. Here are some comparable compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1,2-Palmitoyl-sn-Glycero-3-Phosphocholine | Contains palmitic acid instead of oleic | More saturated; impacts membrane fluidity differently |
1,2-Linoleoyl-sn-Glycero-3-Phosphocholine | Contains linoleic acid | Higher degree of unsaturation; different oxidative stability |
1,2-Stearoyl-sn-Glycero-3-Phosphocholine | Contains stearic acid | Fully saturated; higher melting point |
The uniqueness of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine lies in its specific fatty acid composition which contributes to its fluidity and functionality within biological membranes compared to more saturated counterparts.